6-Chloro-4,5-dimethylpyridin-3-amine
Description
General Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry
Pyridine (C₅H₅N), a six-membered heteroaromatic compound isosteric with benzene, serves as a fundamental building block in a vast array of chemical applications. nih.gov Its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, as well as in synthetic pharmaceuticals and agrochemicals. lifechemicals.com The pyridine scaffold is a key component in over 7,000 existing drug molecules, highlighting its "privileged" status in medicinal chemistry. nih.govrsc.org This is attributed to several factors, including its ability to improve water solubility in pharmaceutically active molecules and its versatile reactivity, which allows for easy conversion into various functional derivatives. nih.gov In organic synthesis, pyridine and its derivatives are not only used as reagents and solvents but also as crucial ligands for organometallic compounds and in asymmetric catalysis. nih.gov
Classification and Importance of Halogenated Aminopyridines in Chemical Research
Within the extensive family of pyridine derivatives, halogenated aminopyridines represent a particularly important subclass. The introduction of a halogen atom and an amino group onto the pyridine ring significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions. Halogenation is a widely appreciated strategy in drug discovery, with a significant percentage of drugs in clinical trials containing halogens. acs.org Halogen atoms can participate in halogen bonding, a noncovalent interaction that plays a crucial role in drug-target binding and can influence a molecule's pharmacokinetic properties. acs.orgacs.org
Aminopyridines, on the other hand, are vital intermediates in the synthesis of more complex molecules and often serve as key pharmacophores in biologically active compounds. nih.gov The combination of these two functional groups on a pyridine core creates a versatile platform for developing new chemical entities with tailored properties for applications ranging from materials science to medicinal chemistry.
Strategic Research Focus on 6-Chloro-4,5-dimethylpyridin-3-amine
The specific compound, this compound, has garnered research interest due to its unique substitution pattern on the pyridine ring.
The arrangement of substituents on the pyridine ring, known as positional isomerism, has a profound impact on the chemical and physical properties of the molecule. embibe.com In pyridin-3-amines, the position of the amino group at the 3-position influences the electronic distribution within the ring. The further substitution with a chlorine atom and two methyl groups in this compound creates a specific electronic and steric environment.
The specific arrangement of the chloro, dimethyl, and amino groups on the pyridine ring of this compound makes it a valuable building block in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations. For example, the amino group can undergo acylation, alkylation, or be used in coupling reactions. ncert.nic.in The chlorine atom can be substituted through nucleophilic aromatic substitution, providing a handle for introducing further functional groups. nih.gov
The unique electronic properties arising from the combination of electron-withdrawing and electron-donating substituents can also lead to interesting photophysical or biological properties. The steric hindrance provided by the methyl groups can influence the regioselectivity of reactions and the conformational preferences of the molecule. This precise control over the three-dimensional structure and electronic landscape is a key reason for the focused investigation of this compound in the development of new functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4,5-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(2)7(8)10-3-6(4)9/h3H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYDHROORYWRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437120 | |
| Record name | 6-Chloro-4,5-dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147440-83-3 | |
| Record name | 6-Chloro-4,5-dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Chloro 4,5 Dimethylpyridin 3 Amine
Retrosynthetic Analysis of the 6-Chloro-4,5-dimethylpyridin-3-amine Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several disconnections can be proposed.
A primary disconnection strategy involves breaking the C-N bond of the amine group, a common retrosynthetic step for amines. youtube.comyoutube.com This leads back to a ketone precursor and an amine source, suggesting a reductive amination in the forward synthesis. Another key disconnection is at the C-Cl bond, which could be installed via electrophilic chlorination or as part of a starting precursor. The C-C bonds of the methyl groups can be disconnected to reveal a simpler pyridine (B92270) core, suggesting formation via cross-coupling reactions or from an acyclic precursor that undergoes cyclization.
A plausible retrosynthetic pathway could involve:
C-N Disconnection (Amination): Disconnecting the amine at the C3 position suggests a precursor like 6-chloro-4,5-dimethylpyridin-3-one or a related derivative that can undergo amination. Alternatively, it points to a halogenated precursor at C3 (e.g., 3-bromo-6-chloro-4,5-dimethylpyridine) that could undergo a Buchwald-Hartwig amination.
C-Cl Disconnection (Chlorination): The chloro group at C6 could be introduced late in the synthesis on a pre-formed 4,5-dimethylpyridin-3-amine (B3391011) scaffold.
C-CH₃ Disconnection (Methylation): The two methyl groups could be installed simultaneously or sequentially via methods like palladium-catalyzed cross-coupling from a di-halogenated pyridine precursor.
Pyridine Ring Formation (Cyclization): A more fundamental disconnection breaks the pyridine ring itself, pointing towards a synthesis from acyclic precursors, such as a condensation reaction involving aldehydes, ammonia (B1221849), and other simple molecules to construct the substituted ring from the ground up. beilstein-journals.org
This analysis reveals that the synthesis can be approached by either functionalizing a pre-existing pyridine ring or by constructing the substituted ring from acyclic materials.
Development of Novel Synthetic Routes to this compound
The creation of novel synthetic routes for polysubstituted pyridines is an active area of research, driven by the importance of these scaffolds in materials science and medicinal chemistry. rsc.org
The direct and selective functionalization of pyridine C-H bonds is a primary goal in modern synthetic chemistry to minimize waste and improve efficiency. rsc.org However, the electron-deficient nature of the pyridine ring and the coordinating power of the nitrogen atom make direct functionalization challenging. researchgate.netrsc.org
Chlorination: Introducing a chlorine atom at the C6 position can be achieved through various methods. One common approach involves the chlorination of a corresponding pyridine N-oxide. For instance, treating a pyridine N-oxide with phosphorus oxychloride (POCl₃) can lead to chlorination at the C2 or C6 positions.
Methylation: The introduction of methyl groups onto a pyridine ring can be achieved through several strategies.
C-H Activation: Metal-catalyzed C-H alkylation is a powerful tool for forming C-C bonds directly. beilstein-journals.org
Cross-Coupling Reactions: If starting from a halogenated pyridine, methyl groups can be installed using organometallic reagents (e.g., methyl Grignard or methylboronic acid derivatives) via palladium or nickel-catalyzed cross-coupling reactions.
Metallation: Direct metallation of the pyridine ring using strong bases can generate organometallic pyridine species that can then be quenched with an electrophilic methyl source. psu.edu
The challenge lies in controlling the regioselectivity to achieve the desired 4,5-dimethyl substitution pattern.
Installing an amine group at the C3 position of a substituted pyridine requires highly regioselective methods.
One effective strategy involves the amination of pyridine N-oxides. A process has been developed for the regioselective amination of 3,5-disubstituted pyridine N-oxides using saccharin (B28170) as an ammonium (B1175870) surrogate. nih.govscispace.comfigshare.com This method achieves high conversion under mild conditions and allows for a one-pot process to generate substituted aminopyridines with high regioselectivity. nih.govfigshare.com
Another innovative approach is the conversion of a pyridine into a phosphonium (B103445) salt, which then reacts with sodium azide (B81097) to form an iminophosphorane. nih.gov This intermediate serves as a versatile precursor to the amine. This strategy is noted for its precise regioselectivity, often favoring the 4-position, but can be directed to other positions if the primary site is blocked. nih.gov For the synthesis of this compound, a precursor with blocking groups or specific substitution patterns would be necessary to direct the amination to the C3 position.
The table below summarizes key aspects of these regioselective amination strategies.
| Method | Reagents | Key Intermediate | Selectivity | Reference |
| N-Oxide Amination | Pyridine N-Oxide, Saccharin, Triflic Anhydride | Saccharin Adduct | High regioselectivity for C2/C6 positions in many cases, but can be influenced by substituents. nih.gov | nih.govfigshare.com |
| Phosphonium Salt Amination | Pyridine, PPh₃, Sodium Azide | Iminophosphorane | Primarily C4 selective, then C2 if C4 is blocked. nih.gov | nih.gov |
Catalyst-Mediated Synthesis of this compound
Transition-metal catalysis has revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds, including pyridines. researchgate.net Palladium and nickel catalysts are particularly prominent in this field.
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds in pyridine synthesis. researchgate.netnih.gov
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron reagent (e.g., a methylboronic acid) with a halide (e.g., a chloropyridine). A potential route to the target molecule could start with a 3-amino-x,y,z-trichloropyridine. Sequential, regioselective Suzuki couplings could install the two methyl groups at the C4 and C5 positions.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. Starting from a 3,6-dichloro-4,5-dimethylpyridine, the amine group could be selectively introduced at the C3 position using an appropriate ammonia surrogate or protected amine, catalyzed by a palladium-phosphine complex. The selectivity between the two chloro positions (C3 and C6) would be a critical challenge to overcome, potentially influenced by steric and electronic factors. nih.gov
The table below provides examples of conditions used for palladium-catalyzed functionalization of pyridine derivatives.
| Reaction Type | Catalyst/Ligand | Reactants | Purpose | Reference |
| Suzuki-Miyaura | Pd(OAc)₂, Ph₃P | Arylboronic Acid, Chloropyrimidine | C-C bond formation (Arylation) | researchgate.netresearchgate.net |
| Buchwald-Hartwig | Pd₂ (dba)₃, RuPhos | Secondary Amine, Chloro-azaindole | C-N bond formation (Amination) | nih.gov |
Nickel catalysts offer a more cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions. researchgate.net Nickel-based systems have been developed for the C-H alkylation of pyridines and the cross-coupling of pyridine halides.
Direct C4-selective alkylation of pyridine has been achieved using nickel/Lewis acid cooperative catalysis. nih.govresearchgate.net While this specific system targets the C4 position, modifications to the ligand and Lewis acid could potentially alter the regioselectivity. Nickel catalysts are also effective in Kumada and Suzuki-type couplings for functionalizing pyridines. researchgate.net For example, a Ni-catalyzed reductive coupling of bromopyridines with alkyl bromides has been demonstrated, showcasing tolerance for various functional groups. researchgate.net A synthetic strategy for this compound could employ a nickel catalyst for the methylation steps, potentially starting from a 3-amino-6-chloro-4,5-dibromopyridine precursor.
Organocatalytic Methods for Aminopyridine Synthesis
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts. uva.es While specific organocatalytic routes to this compound are not extensively documented in publicly available literature, the principles of organocatalytic aminopyridine synthesis can be applied. These methods often rely on the activation of substrates through the formation of reactive intermediates like enamines or iminium ions. youtube.com
For instance, the asymmetric synthesis of aminopyridine derivatives has been achieved using chiral organocatalysts such as proline and its derivatives. youtube.comyoutube.com These catalysts can facilitate reactions like Michael additions and Mannich reactions, which are fundamental in constructing substituted pyridine rings. A hypothetical organocatalytic approach to a related aminopyridine could involve the reaction of a suitable dicarbonyl compound with an enamine derived from an aldehyde and a chiral secondary amine catalyst. Subsequent cyclization and aromatization steps would lead to the desired aminopyridine core. The development of such a route for this compound would represent a significant advancement in its synthesis.
Multi-component reactions, often facilitated by organocatalysts, provide another avenue for the efficient synthesis of complex molecules like substituted aminopyridines from simple starting materials in a one-pot fashion. nih.gov
Process Optimization and Scale-Up Considerations for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful process optimization and scale-up considerations. Key factors include reaction conditions, solvent selection, catalyst efficiency, and purification methods.
An improved synthesis of a related compound, 6-chloro-5-methylpyridin-2-amine, highlights several optimization strategies that are broadly applicable. sci-hub.se The study systematically investigated methylation reagents, solvents, catalysts, ligands, and bases to maximize yield and minimize impurities. sci-hub.se For instance, the choice of base was found to be critical, with weaker bases like sodium bicarbonate leading to higher purity of the desired product. sci-hub.se Similarly, the selection of the palladium catalyst and ligand combination, such as Pd(OAc)2/DPEphos, was optimized to achieve high conversion and impurity control. sci-hub.se
Solvent choice also plays a crucial role in process efficiency and safety. The use of a 1,2-dimethoxyethane/water mixture was identified as optimal in the aforementioned study. sci-hub.se For large-scale production, factors such as cost, environmental impact, and ease of handling become paramount in solvent selection. scribd.com
Purification on a large scale often requires moving away from chromatographic methods towards crystallization or distillation. The development of a robust crystallization process is therefore a critical aspect of process optimization for this compound.
Table 1: Key Parameters for Process Optimization
| Parameter | Considerations for Scale-Up | Potential Impact |
| Catalyst | Cost, activity, stability, and ease of removal. | Affects reaction rate, yield, and product purity. |
| Solvent | Price, safety, environmental impact, and recovery. | Influences reaction kinetics, solubility, and downstream processing. |
| Base | Strength, cost, and compatibility with other reagents. | Can control side reactions and improve product selectivity. |
| Temperature | Energy consumption and control of exothermic reactions. | Impacts reaction rate and impurity profile. |
| Purification | Scalability, efficiency, and solvent usage. | Determines final product purity and overall process cost. |
Sustainable and Green Chemical Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of this compound involves evaluating the entire lifecycle of the process, from starting materials to waste generation.
One key aspect of green chemistry is the use of renewable feedstocks. While the synthesis of this specific compound from bio-based resources is not yet established, the broader field of amine synthesis from renewable sources is an active area of research. rsc.org
Another important consideration is the use of safer solvents and reagents. Traditional syntheses of related chloro-pyridines have sometimes employed hazardous reagents like phosphorus oxychloride. sci-hub.segoogle.com Green alternatives would involve exploring milder chlorinating agents or catalytic methods that avoid stoichiometric use of such reagents. The use of water as a solvent, where feasible, is highly desirable from a green chemistry perspective. researchgate.net
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of green chemistry. Synthetic routes with high atom economy, such as addition and cyclization reactions, are preferred over those that generate significant byproducts.
The development of catalytic processes, particularly those using abundant and non-toxic metals or organocatalysts, is a cornerstone of green synthesis. nih.govnih.gov These approaches can replace stoichiometric reagents, leading to less waste and improved efficiency. For example, a patented method for producing 6-chloro-3-pyridylmethylamine utilizes a platinum catalyst for the reduction of a pyridylmethylideneamine, which can be a more sustainable approach than using metal hydride reagents. google.com
Table 2: Green Chemistry Metrics for Evaluating Synthesis Routes
| Metric | Description | Goal for a Greener Process |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |
| E-Factor | (Total mass of waste / Mass of product) | Minimize |
| Process Mass Intensity (PMI) | (Total mass input / Mass of product) | Minimize |
| Solvent Intensity | (Mass of solvent / Mass of product) | Minimize |
By systematically applying these green chemistry principles, future synthetic routes to this compound can be developed that are not only efficient and cost-effective but also environmentally responsible.
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Comprehensive Spectroscopic Characterization and Structural Elucidation of 6 Chloro 4,5 Dimethylpyridin 3 Amine
X-ray Crystallography for Solid-State Molecular Architecture
No crystallographic data, such as crystal system, space group, unit cell dimensions, or atomic coordinates, have been published for 6-Chloro-4,5-dimethylpyridin-3-amine.
Without primary data from experimental measurements or validated computational models, any attempt to construct the requested scientific article would be speculative and would not adhere to the required standards of accuracy and factual reporting.
Advanced Computational and Theoretical Chemistry Studies of 6 Chloro 4,5 Dimethylpyridin 3 Amine
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and electronic structure.
Density Functional Theory (DFT) is a computational method that models the electron density of a molecule to determine its energy and structure. researchgate.net Geometry optimization is a key application of DFT, where the algorithm systematically alters the molecular structure to find the arrangement with the lowest possible energy, known as the ground state. This process yields precise predictions of bond lengths, bond angles, and dihedral angles.
By performing these calculations, one could generate a detailed 3D model of 6-Chloro-4,5-dimethylpyridin-3-amine. The resulting data would resemble the hypothetical values presented in the table below, which illustrates the kind of structural parameters that are determined.
Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT This data is illustrative and not from a published study.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length (Å) | C(6) | Cl | 1.745 | |
| C(3) | N(amine) | 1.380 | ||
| C(4) | C(methyl1) | 1.510 | ||
| C(5) | C(methyl2) | 1.512 | ||
| Bond Angle (°) | C(5) | C(6) | Cl | 118.5 |
| C(2) | C(3) | N(amine) | 121.0 | |
| Dihedral Angle (°) | N(1) | C(2) | C(3) | N(amine) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, FMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This data is illustrative and not from a published study.
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. Different colors are used to indicate different charge regions: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.
An ESP analysis of this compound would likely show a negative potential (red) around the nitrogen atom of the pyridine (B92270) ring and the amino group, as well as the chlorine atom, due to the high electronegativity of these atoms. Positive potentials (blue) would be expected around the hydrogen atoms of the amino group.
Table 3: Hypothetical Dipole Moment and Polarizability for this compound This data is illustrative and not from a published study.
| Property | Predicted Value | Units |
| Dipole Moment (μ) | 2.5 | Debye |
| Polarizability (α) | 15.2 | ų |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum mechanics looks at the static nature of a molecule, Molecular Dynamics (MD) simulations are used to study its movement and conformational changes over time.
MD simulations would reveal the most stable conformations of this compound by simulating the motion of its atoms over a period of time. This is particularly important for understanding the flexibility of the molecule, such as the rotation of the methyl groups and the amino group. The simulations can also identify key intramolecular interactions, like hydrogen bonds or steric hindrances, that dictate the molecule's preferred shapes. This information is vital for understanding how the molecule might interact with biological targets, such as enzymes or receptors.
Behavior in Different Solvation Environments
The interaction of a molecule with its surrounding solvent can significantly influence its chemical and physical properties. Computational chemistry provides powerful tools to simulate and understand these interactions. For this compound, studying its behavior in various solvation environments would be crucial for predicting its reactivity, stability, and potential applications.
Theoretical approaches to solvation can be broadly categorized into explicit and implicit solvent models. An explicit solvent model would involve simulating a discrete number of solvent molecules around the this compound molecule. This method, often employed in molecular dynamics (MD) simulations, can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally less expensive and is widely used to calculate solvation free energies and to model the effect of the solvent on molecular properties like electronic structure and geometry.
A systematic study would involve performing quantum chemical calculations, such as Density Functional Theory (DFT), on this compound in the gas phase and in a series of solvents with varying polarities (e.g., water, methanol, acetonitrile, and a nonpolar solvent like hexane). The results would allow for the quantification of solvation effects on properties such as:
Molecular Geometry: Changes in bond lengths and angles.
Electronic Properties: Shifts in frontier molecular orbital (HOMO-LUMO) energies and changes in the dipole moment.
Spectroscopic Properties: Solvent-induced shifts in vibrational frequencies (IR) and electronic absorption spectra (UV-Vis).
Such a study would provide a foundational understanding of how the environment modulates the characteristics of this compound.
Mechanistic Insights through Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms, predicting the feasibility of chemical transformations, and understanding the factors that control selectivity and yield.
Reaction Pathway Prediction and Transition State Characterization for Transformations of this compound
For a given transformation of this compound, computational methods can be used to map out the potential energy surface (PES) connecting reactants to products. This involves identifying stationary points, including minima (reactants, intermediates, and products) and first-order saddle points (transition states).
The primary computational tool for this purpose is typically DFT. By locating the transition state structure, one can calculate the activation energy of the reaction, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the desired reactants and products.
For example, a computational study could investigate the mechanism of nucleophilic aromatic substitution at the chloro-position of this compound. This would involve modeling the approach of a nucleophile, the formation of a Meisenheimer complex (intermediate), and the subsequent departure of the chloride ion. The calculated energy barriers for different nucleophiles would provide valuable insights into the reactivity of the compound.
Computational Evaluation of Selectivity and Yields in Synthetic Reactions
In cases where a reaction can lead to multiple products (regio- or stereoisomers), computational chemistry can be employed to predict the selectivity. By calculating the activation energies for the competing reaction pathways, one can determine the kinetically favored product, which is the one formed through the lowest energy barrier.
For instance, if a reaction involving this compound could result in substitution at different positions on the pyridine ring, DFT calculations could be used to compare the transition state energies for each pathway. The relative energies would provide a theoretical prediction of the product distribution.
While predicting exact reaction yields computationally is challenging, theoretical calculations can provide a qualitative and often semi-quantitative understanding of the factors influencing the yield. By identifying potential side reactions and calculating their energy barriers, one can assess the likelihood of their occurrence and thus their potential to lower the yield of the desired product.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies based on Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models rely on the calculation of molecular descriptors, which are numerical representations of the chemical information of a molecule.
For a series of derivatives of this compound, a QSAR/QSPR study would typically involve the following steps:
Data Set Collection: Assembling a set of molecules with known experimental data (e.g., biological activity, solubility).
Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each molecule in the dataset. These can include:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Connectivity indices that describe the branching of the molecule.
Geometrical descriptors: Molecular surface area, volume, etc.
Quantum chemical descriptors: HOMO-LUMO energies, dipole moment, atomic charges, etc., typically calculated using methods like DFT.
Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that relates the descriptors to the activity/property.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
A successful QSAR model for derivatives of this compound could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or effective molecules. Similarly, a QSPR model could predict important physicochemical properties, such as solubility or boiling point.
While the specific computational data for this compound is not yet available, the theoretical frameworks and computational methodologies are well-established. Future research applying these techniques to this compound will undoubtedly provide valuable insights into its chemical nature and potential applications.
Chemical Reactivity and Derivatization Strategies for 6 Chloro 4,5 Dimethylpyridin 3 Amine
Transformations at the Amino Group (Pyridin-3-amine Functionality)
The amino group at the 3-position of the pyridine (B92270) ring is a key nucleophilic center, readily participating in a variety of chemical reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds.
N-Alkylation and N-Acylation Reactions for Amide and Amine Derivatives
The primary amine functionality of 6-Chloro-4,5-dimethylpyridin-3-amine is amenable to both N-alkylation and N-acylation, providing access to a diverse set of secondary and tertiary amines, as well as amide derivatives.
N-Alkylation: The direct alkylation of amines with alkyl halides is a fundamental transformation in organic synthesis. researchgate.net While the reaction of ammonia (B1221849) or primary amines with alkyl halides can sometimes lead to multiple alkylations, selective mono-alkylation can be achieved under controlled conditions. researchgate.netnih.gov For instance, N-alkylation of primary amines can be accomplished using alkyl halides in the presence of a suitable base to neutralize the hydrogen halide byproduct. organic-chemistry.org The choice of base and solvent system is crucial for achieving high yields and selectivity. Common bases include potassium carbonate and cesium hydroxide, with solvents like acetonitrile being frequently employed. nih.gov
N-Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides readily furnishes the corresponding amide derivatives. These reactions are typically carried out in the presence of a base to scavenge the acid generated during the reaction. Pyridine itself can often serve as both the solvent and the base in such transformations. aksci.com The resulting amides are valuable intermediates in their own right and can exhibit a range of biological activities.
| Reagent Type | Product Class | General Reaction Conditions |
| Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃, CsOH), Solvent (e.g., Acetonitrile) |
| Acyl Chloride (RCOCl) | Amide | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., Dichloromethane) |
| Anhydride ((RCO)₂O) | Amide | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) |
Formation of Imines and Heterocyclic Ring Annulations
The primary amino group serves as a precursor for the formation of imines through condensation with aldehydes and ketones. This reversible reaction, typically catalyzed by acid, is a cornerstone of organic synthesis. nih.gov The resulting imines can be isolated or used in situ for further transformations, such as reductions to secondary amines or as intermediates in the synthesis of heterocyclic systems.
Furthermore, the bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive chloro substituent, makes it an ideal candidate for heterocyclic ring annulation reactions. These reactions involve the formation of a new ring fused to the pyridine core. For instance, reaction with bifunctional electrophiles can lead to the construction of various fused heterocyclic systems, a common strategy in medicinal chemistry for the generation of novel molecular scaffolds. A notable example is the dearomatization of electron-poor six-membered N-heterocycles through a [3 + 2] annulation with aminocyclopropanes, which provides access to indolizidine building blocks. youtube.com
Electrophilic Substitution on the Amino Group
While electrophilic aromatic substitution on the pyridine ring itself is generally challenging due to the electron-withdrawing nature of the nitrogen atom, the amino group can undergo electrophilic substitution. libretexts.orgquora.com For instance, reactions with sulfonyl chlorides can yield sulfonamides. It is important to note that under strongly acidic conditions, the pyridine nitrogen can be protonated, further deactivating the ring towards electrophilic attack. libretexts.org Therefore, reaction conditions must be carefully chosen to favor substitution on the amino group over the pyridine ring.
Reactions Involving the Chloro Substituent (Halo-Pyridine Reactivity)
The chloro substituent at the 6-position of the pyridine ring is a versatile handle for introducing a wide variety of substituents through cross-coupling and nucleophilic substitution reactions.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the chloro group on the pyridine ring serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-pyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.netrsc.org The Suzuki-Miyaura coupling is widely used for the formation of biaryl and heteroaryl-aryl structures and is known for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.netnih.govmdpi.com
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the chloro-pyridine and a terminal alkyne. quora.comnrochemistry.comopenochem.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.orgorganic-chemistry.orgsoton.ac.uk
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the chloro-pyridine with an alkene. nih.govnih.govwikipedia.orgnih.govnih.govorganic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes. masterorganicchemistry.com
Stille Coupling: In the Stille reaction, the chloro-pyridine is coupled with an organotin compound (organostannane) using a palladium catalyst. organic-chemistry.orglibretexts.orgorganic-chemistry.orgharvard.edu This reaction is known for its tolerance of a wide variety of functional groups. nrochemistry.com
Negishi Coupling: The Negishi coupling involves the reaction of the chloro-pyridine with an organozinc reagent in the presence of a palladium or nickel catalyst. libretexts.orgnih.govquora.comchemrxiv.orgorgsyn.orgrsc.org This reaction is particularly useful for the formation of C(sp²)–C(sp³) bonds. nih.gov
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd catalyst, Base | Biaryl/Heteroaryl-aryl |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl/Heteroaryl Alkyne |
| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |
| Stille | Organostannane | Pd catalyst | Biaryl/Heteroaryl-aryl |
| Negishi | Organozinc Reagent | Pd or Ni catalyst | Aryl/Heteroaryl derivative |
Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles
The chloro group on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). nih.govscranton.edu In this reaction, a nucleophile displaces the chloride ion. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com A wide variety of nucleophiles can be employed in SNAr reactions with this compound, including:
Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chloride to form the corresponding ethers.
Nitrogen Nucleophiles: Amines, both primary and secondary, can react to form substituted aminopyridines. rsc.org
Sulfur Nucleophiles: Thiolates can be used to introduce thioether functionalities.
The reactivity of the chloro-pyridine towards SNAr is enhanced by the electron-withdrawing effect of the pyridine nitrogen atom.
Reductive Dehalogenation Strategies
The removal of the chlorine atom from the 6-position of this compound to yield 4,5-dimethylpyridin-3-amine (B3391011) is a key transformation. This reductive dehalogenation can be achieved through several established methods, primarily involving catalytic hydrogenation.
Palladium on carbon (Pd/C) is a widely used and efficient catalyst for the hydrodehalogenation of aryl chlorides. The reaction typically proceeds under a hydrogen atmosphere (H₂) or by using a hydrogen transfer reagent, such as ammonium (B1175870) formate, formic acid, or hydrazine, in a suitable solvent like ethanol or methanol. The process involves the oxidative addition of the aryl chloride to the palladium(0) surface, followed by hydrogenolysis of the resulting carbon-palladium bond.
Alternative methods could include the use of other transition metal catalysts, such as nickel-based systems, or metal-free reductions, although these are generally less common for aryl chlorides compared to catalytic hydrogenation. The choice of conditions would depend on the desired selectivity and compatibility with other functional groups, though the amine and methyl groups on the target molecule are generally stable under typical dehalogenation conditions.
Table 1: Exemplary Reductive Dehalogenation Conditions for Chloropyridines
| Catalyst System | Hydrogen Source | Solvent | Temperature | Comments |
| 5-10% Pd/C | H₂ (1-5 atm) | Ethanol / Methanol | Room Temperature | Standard and highly effective method. |
| 10% Pd/C | Ammonium formate | Methanol | Reflux | Common transfer hydrogenation conditions. |
| Raney Nickel | H₂ (high pressure) | Ethanol | Elevated | More vigorous conditions may be required. |
| Zinc dust | Acetic Acid | Water / Ethanol | Room Temperature | A classic metal-acid reduction method. |
Reactivity of the Pyridine Ring System
The reactivity of the pyridine ring in this compound is dictated by the interplay of its constituent functional groups. The pyridine nitrogen atom is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, C6).
However, the substituents on the ring significantly modulate this intrinsic reactivity:
Amino Group (C3): The amine is a very strong electron-donating group (EDG) through resonance (+M effect). It is a powerful activating group and is ortho-, para-directing for electrophilic aromatic substitution.
Methyl Groups (C4, C5): These are weakly electron-donating through induction (+I effect) and hyperconjugation, slightly activating the ring.
Chloro Group (C6): The chlorine atom is deactivating through its inductive effect (-I effect) but can donate electron density through resonance (+M effect), making it an ortho-, para-director.
While pyridines are generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nitrogen, the presence of the strongly activating amino group at the C3 position makes EAS on this compound feasible. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such a reaction is determined by the directing effects of the substituents.
The dominant directing group is the C3-amino group. As an ortho-, para-director, it directs incoming electrophiles to the C2, C4, and C6 positions.
Position C2: This position is ortho to the amino group and is electronically favored for substitution.
Position C4: This position is also ortho to the amino group but is already substituted with a methyl group.
Position C6: This position is para to the amino group but is occupied by the chlorine atom.
Therefore, electrophilic attack is overwhelmingly predicted to occur at the C2 position . Reactions such as nitration, halogenation, or sulfonation, if they proceed, would yield the corresponding 2-substituted derivative. The reaction conditions would need to be carefully controlled to avoid protonation of the pyridine nitrogen, which would lead to extreme deactivation of the ring.
Table 2: Summary of Substituent Directing Effects for EAS
| Substituent | Position | Electronic Effect | Classification | Directing Influence |
| -NH₂ | C3 | +M >> -I | Strongly Activating | Ortho, Para (to C2, C4, C6) |
| -CH₃ | C4, C5 | +I, Hyperconjugation | Weakly Activating | Ortho, Para |
| -Cl | C6 | -I > +M | Weakly Deactivating | Ortho, Para |
| Pyridine N | N1 | -M, -I | Strongly Deactivating | Meta (to C3, C5) |
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org The amino group is a well-established DMG, capable of directing deprotonation to an adjacent position by coordinating with an organolithium reagent. wikipedia.orgclockss.org
For this compound, the amino group at C3 can direct lithiation to either the C2 or C4 position. Since C4 is blocked by a methyl group, deprotonation is expected to occur exclusively at the C2 position . A crucial prerequisite for this reaction is the initial deprotonation of the acidic N-H proton of the amine itself. Typically, this would consume one equivalent of the organolithium base (e.g., n-BuLi or LDA) to form a lithium amide, which then directs the deprotonation of the C2 position with a second equivalent of base. The resulting 2-lithiated species can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of functional groups.
Table 3: Predicted Regioselectivity in Organometallic Reactions
| Reaction Type | Reagent | Expected Site of Metalation | Rationale | Subsequent Reaction |
| Directed Ortho Metalation (DoM) | 2 eq. n-BuLi / THF, -78°C | C2 | Amino group directs deprotonation to the adjacent open position. | Quenching with an electrophile (E+) to yield a C2-E substituted product. |
| Halogen-Metal Exchange | t-BuLi / THF, -78°C | C6 | Potentially competes with DoM, targeting the C-Cl bond. | Quenching with an electrophile (E+) to yield a C6-E substituted product. |
Synthesis of Complex Molecular Scaffolds and Heterocyclic Systems Utilizing this compound
The multiple functional groups on this compound make it a versatile building block for the synthesis of more complex molecules, particularly fused heterocyclic systems.
Reactions at the Chloro Group (C6):
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by various nucleophiles. While the electron-donating groups on the ring are deactivating for SNAr, the reaction is still a viable pathway for introducing amines, alkoxides, or thiolates at the C6 position. lookchem.comstackexchange.com
Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, providing access to a vast array of derivatives.
Reactions at the Amino Group (C3):
Diazotization: The primary amine can be converted to a diazonium salt, which can then undergo Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, halogens) at the C3 position.
Cyclocondensation: The amino group can act as a nucleophile in condensation reactions with bifunctional electrophiles to build fused rings. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a fused pyrimidine ring, yielding a pyridopyrimidine scaffold.
Tandem/Sequential Reactions:
By combining the reactivity patterns, multi-step syntheses can be designed. For instance, functionalization at the C2 position via DoM, followed by a cross-coupling reaction at the C6 position, allows for the controlled introduction of substituents at two distinct sites. Subsequent cyclization involving the C3-amino group could then lead to complex polycyclic systems. researchgate.netnih.govnih.gov
Table 4: Potential Synthetic Transformations for Scaffold Development
| Starting Functionality | Reaction Type | Reagents | Potential Product Class |
| C6-Chloro | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-4,5-dimethylpyridin-3-amines |
| C6-Chloro | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | N⁶-Substituted-4,5-dimethylpyridine-3,6-diamines |
| C6-Chloro | SNAr | NaOR | 6-Alkoxy-4,5-dimethylpyridin-3-amines |
| C3-Amino | Skraup Reaction | Glycerol, H₂SO₄, oxidant | Fused quinoline-type systems |
| C3-Amino / C2-H | Pictet-Spengler type reaction (after C2-formylation via DoM) | Tryptamine | Fused β-carboline analogues |
Studies on Reaction Kinetics and Thermodynamics of this compound Transformations
Specific experimental kinetic and thermodynamic data for reactions involving this compound are not available in the current body of scientific literature. However, the kinetic favorability of potential transformations can be predicted based on general mechanistic principles.
Nucleophilic Aromatic Substitution (SNAr) at C6: The kinetics of this reaction would follow a two-step addition-elimination mechanism, proceeding through a negatively charged Meisenheimer-like intermediate. researchgate.net The rate-determining step is typically the initial nucleophilic attack. The presence of strong electron-donating groups (-NH₂, -CH₃) on the pyridine ring would be expected to decrease the reaction rate compared to an unsubstituted or electron-poor chloropyridine. This is because these groups increase the electron density of the ring, making it less electrophilic and destabilizing the anionic intermediate. Consequently, more forcing conditions (higher temperatures, stronger nucleophiles) may be required to achieve reasonable reaction rates. nih.gov
Directed Ortho Metalation (DoM) at C2: The kinetics of this process are generally fast, even at low temperatures (e.g., -78°C), provided a sufficiently strong organolithium base is used. The rate is influenced by the coordinating ability of the directing group and the solvent. The thermodynamics are driven by the formation of a stable C-Li bond from a less acidic C-H bond.
Table 5: Predicted Factors Influencing Reaction Rates
| Transformation | Key Influencing Factors | Predicted Effect on Rate |
| SNAr at C6 | Electron-donating groups (-NH₂, -CH₃) | Decrease |
| Nucleophile Strength | Increase | |
| Leaving Group Ability (-Cl) | Moderate | |
| EAS at C2 | Activating -NH₂ group | Increase |
| Deactivating pyridine ring | Decrease | |
| Acidic conditions (N-protonation) | Drastic Decrease | |
| DoM at C2 | Basicity of organolithium reagent | Increase |
| Low Temperature | Decrease (but reaction is often still fast) |
Applications of 6 Chloro 4,5 Dimethylpyridin 3 Amine in Chemical Synthesis and Functional Materials
Strategic Role as a Versatile Synthetic Building Block
The chemical compound 6-Chloro-4,5-dimethylpyridin-3-amine serves as a pivotal intermediate in the synthesis of a wide array of more complex molecules. Its unique trifunctionalized pyridine (B92270) structure, featuring chloro, amino, and dimethyl-substituted moieties, offers multiple reactive sites for chemical modification. This versatility allows it to be a foundational component in the construction of diverse molecular architectures with applications spanning pharmaceuticals, agrochemicals, and materials science.
Precursor in the Synthesis of Pharmacologically Relevant Compounds (Excluding Clinical Data)
The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceutical agents due to its ability to engage in various biological interactions. nih.govrsc.org The specific arrangement of functional groups on this compound makes it a valuable precursor for the synthesis of pharmacologically relevant compounds. The chloro group can be displaced through nucleophilic substitution reactions, while the amino group can be acylated, alkylated, or used to form new heterocyclic rings. These reactions allow for the introduction of diverse functionalities, enabling the exploration of extensive chemical space in drug discovery programs. chemimpex.com For instance, aminopyridines are known intermediates in the synthesis of drugs targeting neurological disorders. chemimpex.comchemimpex.com The dimethyl substituents on the pyridine ring can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
The table below illustrates potential synthetic transformations of this compound to generate pharmacologically relevant scaffolds.
| Reaction Type | Reagent/Catalyst | Resulting Scaffold | Potential Pharmacological Relevance |
| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., alcohols, amines, thiols) | Substituted 4,5-dimethylpyridin-3-amines | Diverse functionalization for screening against various biological targets |
| N-Acylation/Sulfonylation | Acyl chlorides, Sulfonyl chlorides | Amide/Sulfonamide derivatives | Modulation of physicochemical properties and biological activity |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl halides, Palladium catalyst | N-Aryl/Heteroaryl derivatives | Core structures in kinase inhibitors and other targeted therapies |
| Suzuki Coupling | Boronic acids/esters, Palladium catalyst | Aryl/Heteroaryl substituted pyridines | Construction of biaryl structures common in many drug molecules |
Scaffold for Combinatorial Chemistry and Library Design
Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of related compounds, which can then be screened for biological activity. nih.gov The multi-functional nature of this compound makes it an ideal scaffold for the construction of combinatorial libraries. nih.gov By systematically varying the substituents at the chloro and amino positions, a vast library of distinct molecules can be generated from this single starting material. This approach allows for the efficient exploration of structure-activity relationships (SAR), which is crucial in the early stages of drug discovery. youtube.com The rigid pyridine core provides a well-defined three-dimensional orientation for the appended functionalities, which can facilitate binding to biological targets. The development of DNA-encoded libraries (DELs) has further expanded the possibilities for creating and screening vast chemical libraries, where scaffolds like substituted pyridines play a key role. acs.org
Intermediate in the Production of Agrochemicals and Specialty Chemicals
Pyridine-based compounds are integral to the agrochemical industry, with many herbicides, fungicides, and insecticides containing this heterocyclic motif. researchgate.netresearchgate.net The reactivity of the chloro and amino groups in this compound allows for its incorporation into novel agrochemical candidates. For example, aminopyridines are used in the formulation of various crop protection products. chemimpex.comchemimpex.com Furthermore, this compound can serve as a building block for specialty chemicals, which are compounds produced for specific applications, such as dyes, pigments, and materials with specific electronic or optical properties. chemimpex.commedkem.in The ability to introduce different functional groups onto the pyridine ring can be used to fine-tune the properties of the final product for a desired application.
Catalytic Functions of this compound Derivatives
While this compound itself is not typically a catalyst, its derivatives have significant potential in the field of catalysis. The pyridine nitrogen and the exocyclic amino group can be modified to create ligands for metal-catalyzed reactions or to act as organocatalysts.
Ligand Design for Metal-Catalyzed Reactions
Pyridine and its derivatives are widely used as ligands in transition metal catalysis due to the ability of the nitrogen atom to coordinate to a metal center. wikipedia.org The electronic and steric properties of the pyridine ligand can have a profound impact on the activity and selectivity of the metal catalyst. Derivatives of this compound can be synthesized to create novel ligands with unique properties. For example, the amino group can be functionalized to create bidentate or polydentate ligands that can form stable complexes with various transition metals. elsevierpure.comresearchgate.net These complexes can then be employed as catalysts in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and C-H activation reactions. acs.orgmdpi.comacs.org The substitution pattern on the pyridine ring, including the chloro and dimethyl groups, can be used to modulate the steric and electronic environment around the metal center, thereby influencing the outcome of the catalytic reaction. acs.org
The table below outlines potential ligand types derived from this compound and their applications in catalysis.
| Ligand Type | Modification of this compound | Potential Metal Complex | Application in Catalysis |
| Monodentate Ligand | Direct coordination via pyridine nitrogen | Palladium, Rhodium, Iridium | Cross-coupling, Hydrogenation |
| Bidentate N,N'-Ligand | Functionalization of the amino group with another N-donor | Ruthenium, Iron, Copper | Asymmetric synthesis, Oxidation |
| Pincer Ligand | Introduction of coordinating arms at the 2- and 6-positions (if modified) | Platinum, Nickel | C-H functionalization, Dehydrogenation |
Organocatalytic Applications in Asymmetric Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry, particularly for the synthesis of chiral compounds. nih.gov Pyridine derivatives, especially chiral ones, have been successfully employed as organocatalysts in a variety of asymmetric transformations. scispace.comrsc.org Chiral derivatives of this compound could potentially be developed for such applications. For instance, chiral pyridine N-oxides, which can be prepared from the corresponding pyridines, have been shown to be effective catalysts for the enantioselective allylation of aldehydes and the ring-opening of epoxides. nih.govnih.gov Furthermore, the amino group could be modified to incorporate a chiral auxiliary, leading to a new class of chiral aminopyridine catalysts. These catalysts could potentially be used in reactions such as acyl transfer reactions and Michael additions, affording products with high enantiomeric excess. researchgate.netacs.org The development of such catalysts would be of significant interest for the efficient and environmentally friendly synthesis of chiral molecules. numberanalytics.com
Development of Advanced Materials Incorporating this compound
The unique structural features of this compound, which include a reactive amine group, a chlorinated pyridine ring, and methyl substituents, make it a promising candidate for the synthesis of a variety of functional materials. The presence of the amine group allows for its incorporation into polymer backbones or for its use as a grafting site, while the chloro- and methyl-substituted pyridine ring can be expected to influence the electronic, optical, and morphological properties of the resulting materials.
Precursors for Polymer Synthesis and Functional Coatings
While specific research on the use of this compound in polymer synthesis is not extensively documented, the broader class of aminopyridine derivatives has demonstrated utility as monomers and modifying agents in the creation of functional polymers and coatings. The primary amine group of this compound provides a reactive handle for polymerization reactions, such as polycondensation or as a chain-end functionalizing agent.
For instance, aminopyridines can be reacted with diacyl chlorides or diisocyanates to form polyamides and polyureas, respectively. The incorporation of the pyridine moiety into the polymer backbone can enhance thermal stability, alter solubility, and introduce specific catalytic or metal-coordinating properties. Furthermore, the chlorine and methyl substituents on the pyridine ring of this compound could impart desirable characteristics to the resulting polymer, such as increased hydrophobicity and modified electronic properties.
In the realm of functional coatings, amine-containing compounds are utilized for surface modification. rsc.org They can be grafted onto surfaces to introduce specific functionalities, such as altering surface energy, improving adhesion, or providing a platform for further chemical reactions. It is conceivable that this compound could be employed in a similar fashion to create coatings with tailored properties.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Potential Polymer Properties |
| Polyamide | Diacyl Chloride | Enhanced thermal stability, specific solubility profiles. |
| Polyurea | Diisocyanate | Modified mechanical properties, potential for hydrogen bonding. |
| Epoxy Resin | Epoxide | Curing agent, imparting rigidity and chemical resistance. |
Integration into Optoelectronic Materials and Sensors
Pyridine derivatives are known to possess interesting photophysical and electronic properties, making them attractive components for optoelectronic materials and sensors. The electronic behavior of aminopyridines can be tuned by the introduction of substituents on the pyridine ring. acs.org The presence of both an electron-donating amine group and an electron-withdrawing chlorine atom in this compound suggests the potential for intramolecular charge transfer characteristics, which are often desirable in materials for non-linear optics and organic light-emitting diodes (OLEDs).
Although direct studies on the optoelectronic properties of this compound are scarce, research on analogous compounds provides a basis for its potential. For example, various substituted aminopyridines have been investigated for their fluorescence properties and have been incorporated into scaffolds for anion sensing. rsc.orgmdpi.com The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site, leading to changes in fluorescence upon binding with an analyte. This principle could be applied to develop sensors based on this compound.
The development of electrochemical sensors is another area where this compound could find application. Molecularly imprinted polymers (MIPs) based on amine-functionalized monomers have been used to create selective sensors for various molecules. nih.gov The amine group of this compound could serve as a functional monomer in the preparation of MIPs for the detection of specific analytes.
Table 2: Potential Optoelectronic and Sensor Applications of this compound Derivatives
| Application Area | Potential Role of this compound | Key Structural Features |
| Organic Light-Emitting Diodes (OLEDs) | Component of emissive or charge-transport layers. | Tunable electronic properties due to substituents. |
| Non-Linear Optics | Chromophore with potential for large hyperpolarizability. | Intramolecular charge transfer characteristics. |
| Chemical Sensors | Fluorescent probe or part of a molecularly imprinted polymer. | Amine and pyridine nitrogen for analyte interaction. |
Exploration as Chiral Dopants in Liquid Crystal Technologies
For this compound to function as a chiral dopant, it would first need to be resolved into its enantiomers, as the parent compound is not chiral. Derivatization of the amine group with a chiral auxiliary could introduce the necessary chirality. The resulting chiral derivative could then be investigated for its miscibility with liquid crystal hosts and its HTP. The rigid pyridine core, along with the specific substitution pattern, would influence its interaction with the liquid crystal molecules and, consequently, the properties of the induced cholesteric phase.
The development of new chiral dopants is driven by the need for materials with high HTP, good solubility in the liquid crystal host, and thermal and photochemical stability. While there is no direct evidence of this compound being used in this capacity, the exploration of its chiral derivatives represents a potential avenue for research in the field of liquid crystal technologies.
Conclusion and Future Research Directions for 6 Chloro 4,5 Dimethylpyridin 3 Amine
Summary of Academic Contributions to the Chemistry of 6-Chloro-4,5-dimethylpyridin-3-amine
While dedicated academic studies focusing solely on this compound are limited, a significant body of research on substituted pyridines provides a strong foundation for understanding its chemical behavior. The pyridine (B92270) ring is known to be electron-deficient, which generally makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov However, the electronic effects of the substituents in this compound are expected to significantly modulate this reactivity.
The presence of the amino group at the 3-position and the methyl groups at the 4- and 5-positions increases the electron density of the ring, making it more amenable to electrophilic substitution than pyridine itself, which typically requires harsh conditions for such reactions. nih.gov Conversely, the chloro group at the 6-position is an electron-withdrawing group that can also serve as a leaving group in nucleophilic aromatic substitution reactions.
The synthesis of related aminopyridine derivatives has been documented in various patents, highlighting their importance as intermediates in the preparation of biologically active molecules. google.comgoogle.com For instance, processes for making 3-amino-2-chloro-4-methylpyridine have been extensively developed as it is a key intermediate for the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. chemicalbook.com These synthetic strategies often involve multi-step sequences starting from readily available precursors. google.comchemicalbook.com
The reactivity of the pyridine nucleus is well-documented, with various methods for C-H functionalization being developed to introduce a wide range of substituents onto the pyridine core. beilstein-journals.orgnih.gov These reactions, often catalyzed by transition metals, allow for the late-stage modification of pyridine derivatives, providing access to a diverse array of compounds for screening and development. beilstein-journals.org
Table 1: Predicted Reactivity of this compound Based on General Pyridine Chemistry
| Reaction Type | Predicted Outcome for this compound | Rationale |
| Nucleophilic Aromatic Substitution | The chloro group at the 6-position is a potential site for substitution by various nucleophiles. | The chloro substituent can act as a leaving group. |
| Electrophilic Aromatic Substitution | The electron-donating amino and methyl groups may direct electrophiles to the 2-position. | The activating groups increase the nucleophilicity of the ring. |
| C-H Functionalization | The C-H bond at the 2-position could be a target for direct functionalization. | Advances in catalysis allow for site-selective C-H activation. beilstein-journals.org |
| Diazotization of the Amino Group | The 3-amino group can be converted to a diazonium salt, which can then be replaced by various other functional groups. | A standard reaction for primary aromatic amines. |
Identification of Key Knowledge Gaps and Promising Research Avenues
The primary knowledge gap concerning this compound is the lack of specific experimental data on its synthesis, characterization, and reactivity. While its commercial availability suggests that synthetic routes exist, these are not widely published in academic literature. aksci.com
Promising research avenues include:
Development of Efficient Synthetic Routes: Establishing and optimizing a scalable and cost-effective synthesis for this compound would be a valuable contribution, making it more accessible for further research.
Systematic Investigation of its Reactivity: A thorough study of its behavior in various organic reactions, including nucleophilic and electrophilic substitutions, cross-coupling reactions, and C-H functionalization, would provide a detailed understanding of its chemical properties.
Exploration of its Biological Activity: Given that many substituted pyridines exhibit a wide range of biological activities, screening this compound and its derivatives for potential therapeutic applications is a logical next step. nih.govresearchgate.netresearchgate.net The pyridine scaffold is present in numerous FDA-approved drugs. lifechemicals.com
Computational Modeling: Quantum chemical calculations could be employed to predict its electronic structure, reactivity, and spectroscopic properties, which would complement experimental studies.
Interdisciplinary Research Opportunities Involving this compound
The versatile structure of this compound makes it an attractive candidate for interdisciplinary research.
Medicinal Chemistry: The compound can serve as a scaffold for the synthesis of new libraries of compounds to be screened against various biological targets. The pyridine moiety is a common feature in drugs targeting a wide range of diseases. nih.govresearchgate.net
Materials Science: Pyridine derivatives are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. elsevier.comacs.org The specific substitution pattern of this compound could impart unique photophysical or electronic properties to novel materials.
Catalysis: Functionalized pyridines can act as ligands for transition metal catalysts, influencing their activity and selectivity. wikipedia.org The nitrogen atom of the pyridine ring and the amino group can coordinate with metal centers, making this compound a potential ligand precursor.
Table 2: Potential Interdisciplinary Applications of this compound Derivatives
| Research Field | Potential Application | Rationale |
| Medicinal Chemistry | Kinase Inhibitors | The aminopyridine scaffold is a known hinge-binding motif in many kinase inhibitors. |
| Materials Science | Organic Semiconductors | The extended π-system of pyridine derivatives can be tuned for desired electronic properties. |
| Agrochemicals | Herbicides/Fungicides | Many commercial pesticides are based on the pyridine core structure. |
| Catalysis | Ligand Synthesis | The nitrogen atoms can coordinate with transition metals to form catalytically active complexes. |
Broader Impact of this compound Research on Pyridine Chemistry
A thorough investigation into the chemistry of this compound would contribute to the broader understanding of structure-reactivity relationships in polysubstituted pyridines. The interplay of the electronic effects of the chloro, amino, and dimethyl substituents presents a compelling case study for both experimental and theoretical chemists.
Furthermore, the development of novel synthetic methodologies for this and related compounds could have a significant impact on the synthesis of other complex heterocyclic systems. The insights gained from studying the reactivity of this specific molecule could be applied to the design and synthesis of other functionalized pyridines with desired properties for various applications. The continued exploration of pyridine chemistry is crucial for the advancement of drug discovery, materials science, and catalysis. elsevier.comnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-4,5-dimethylpyridin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves halogenation and amination steps. For example, chlorination of a pyridine precursor using SOCl₂ (with catalytic DMF) followed by reductive dehalogenation (e.g., Zn/AcOH) can yield intermediates. Subsequent Buchwald–Hartwig amination with Pd catalysts (e.g., Pd(OAc)₂, xantphos) introduces the amine group. Reaction temperature, solvent choice (e.g., toluene or DMF), and stoichiometry of reagents significantly affect yield. Optimization via factorial design (e.g., varying Pd catalyst loading or base concentration) is recommended to minimize side products .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at C4/C5, chloro at C6).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₇H₉ClN₂, theoretical MW 156.61).
- HPLC-PDA : To assess purity (>95% is typical for research-grade material).
- X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are synthesized .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in structure-activity relationship (SAR) data for halogenated pyridine derivatives?
- Methodological Answer : Contradictions often arise from varying assay conditions or unaccounted stereoelectronic effects. A systematic approach includes:
- Comparative SAR Studies : Analyze analogs (e.g., 2-chloro-3-iodopyridin-4-amine vs. This compound) to isolate substituent effects. Use similarity indices (e.g., Tanimoto coefficients) for quantitative comparisons .
- Computational Modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or binding affinity .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What methodologies are effective for optimizing regioselectivity in the halogenation of pyridine scaffolds?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction media. Strategies include:
- Protecting Group Strategy : Temporarily block reactive sites (e.g., benzyl protection of phenolic OH groups) to direct halogenation to desired positions .
- Lewis Acid Catalysis : Use AlCl₃ or FeCl₃ to stabilize transition states during electrophilic substitution.
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance electrophilic attack at electron-rich positions .
Q. How can computational tools enhance the prediction of reaction pathways for this compound derivatives?
- Methodological Answer :
- Reaction Mechanism Simulation : Tools like COMSOL Multiphysics or Gaussian can model intermediates and transition states for amination or cross-coupling reactions .
- Machine Learning (ML) : Train ML models on existing reaction databases to predict optimal catalysts (e.g., Pd vs. Cu) or solvent systems for new derivatives .
- Kinetic Modeling : Use software (e.g., KinTek Explorer) to simulate reaction kinetics under varying temperatures and pressures .
Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts of this compound?
- Methodological Answer :
- Chiral HPLC : With cellulose-based columns (e.g., Chiralpak IB) for enantiomer separation.
- Membrane Technologies : Nanofiltration or reverse osmosis to isolate high-purity fractions .
- Countercurrent Chromatography (CCC) : For large-scale separation of structurally similar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
